4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
Description
This compound is a structurally complex indole derivative featuring a 6,7-dihydroindole core substituted with a carbaldehyde group at position 5, a phenyl group at position 2, a 4-methoxyphenyl group at position 1, and a 2,3-dichlorophenylsulfanyl moiety at position 2. Its molecular formula is C₂₈H₂₀Cl₂NO₂S, with a molecular weight of 505.4 g/mol. Structural analysis likely relies on tools like SHELX for crystallographic refinement .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl2NO2S/c1-33-21-13-11-20(12-14-21)31-24-15-10-19(17-32)28(34-26-9-5-8-23(29)27(26)30)22(24)16-25(31)18-6-3-2-4-7-18/h2-9,11-14,16-17H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWAUFKKVPIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=C(C(=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways involved.
Biological Activity
The compound 4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde (CAS No. 477869-32-2) is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H21Cl2NO2S
- Molecular Weight : 506.44 g/mol
- Structure : The compound features a sulfonyl group attached to an indole framework, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and neuroprotective effects. Below are detailed findings from various studies:
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic effects against various cancer cell lines. It works by inducing apoptosis and inhibiting cell proliferation.
- Structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances the compound's activity against cancer cells by facilitating better interaction with cellular targets.
-
Case Studies :
- In vitro studies demonstrated that the compound has significant growth-inhibitory effects on human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Comparison with Other Compounds :
Neuroprotective Effects
- Inflammation Modulation :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | 10–30 | Induction of apoptosis |
| Anticancer | Jurkat | 10–30 | Inhibition of cell proliferation |
| Neuroprotection | BV2 Microglial Cells | N/A | Inhibition of NF-kB signaling |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its structural resemblance to known pharmacophores. Research indicates that derivatives of indole compounds often exhibit biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indole derivatives that demonstrated inhibitory activity against certain cancer cell lines. The modification of the indole scaffold with various substituents, such as the dichlorophenyl and methoxy groups present in this compound, may enhance its biological efficacy .
Antioxidant Activity
Research has indicated that compounds containing indole structures can exhibit significant antioxidant properties. This is crucial for developing new agents that combat oxidative stress-related diseases.
Case Study : A recent investigation into similar indole-based compounds found that they effectively scavenged free radicals and reduced oxidative damage in cellular models . The presence of electron-donating groups like methoxy enhances this activity.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its functional groups can be modified to create a variety of derivatives with tailored properties for specific applications.
Synthesis Pathways :
Chemical Reactions Analysis
Condensation Reactions
-
Imine Formation : The aldehyde group in the compound can undergo condensation reactions with amines to form imines. This reaction is typically carried out under mild conditions and can be catalyzed by acids or bases.
-
Hydrazone Formation : Similar to imine formation, the aldehyde can react with hydrazines to form hydrazones. This reaction is useful for modifying the compound's properties or for further derivatization.
Substitution Reactions
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Nucleophilic Aromatic Substitution (S_NAr) : The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups. This allows for the introduction of various functional groups.
Oxidation and Reduction Reactions
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Oxidation of the Indole Ring : The indole ring can undergo oxidation reactions to form indoxyl derivatives. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction of the Aldehyde Group : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Data Tables: Chemical Reactions and Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares an indole backbone with other derivatives reported in the literature. Key comparisons include:
Key Differences and Implications
Functional Groups :
- The target compound’s sulfanyl and dichlorophenyl groups may enhance electrophilic reactivity and halogen bonding compared to the carboxamide and fluorine groups in Compounds 3 and 4 .
- The methoxyphenyl group could improve solubility relative to the methylbenzoyl group in Compound 4 .
Crystallography and Intermolecular Interactions :
- While Compounds 3 and 4 lack crystallographic data, Compound 7a’s tetramethoxy structure facilitates hydrogen-bonded networks, as analyzed via graph-set theory . The target compound’s carbaldehyde may similarly participate in C–H···O interactions .
Biological Relevance: Fluorinated indoles (e.g., Compounds 3 and 4) often exhibit enhanced bioavailability and target binding .
Research Findings and Limitations
- SHELX Utilization : The target compound’s structural elucidation would benefit from SHELX-based refinement, as demonstrated in small-molecule crystallography .
- Hydrogen Bonding : The carbaldehyde and methoxy groups could form directional hydrogen bonds, critical for crystal engineering or ligand-receptor interactions .
Notes
- Synthesis Challenges : Introducing the sulfanyl group without side reactions (e.g., oxidation) requires careful optimization, as seen in similar indole syntheses .
- Structural Predictions : The compound’s dihydroindole core may reduce planarity compared to fully aromatic analogs, affecting packing efficiency .
- Future Directions : Comparative studies on halogen bonding (Cl vs. F) and solubility (sulfanyl vs. carboxamide) are needed to fully characterize this derivative.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer :
- Step 1 : Use a multi-step protocol with controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side reactions. For example, the sulfanyl group introduction requires careful optimization of thiol nucleophile reactivity and base selection (e.g., NaH vs. K₂CO₃) to avoid over-substitution .
- Step 2 : Monitor intermediate purity via TLC or HPLC at each step. Evidence from analogous indole derivatives highlights the importance of isolating intermediates to prevent cross-contamination .
- Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks systematically:
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for dichlorophenyl and methoxyphenyl groups) and dihydroindole protons (δ 2.5–3.5 ppm). Compare integration ratios to expected substituents .
- ¹³C NMR : Verify carbonyl resonance (δ ~190 ppm for the aldehyde group) and sulfur-linked carbons (δ 120–140 ppm) .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and sulfanyl C-S bond (~650 cm⁻¹). Discrepancies may indicate oxidation or incomplete substitution .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during the introduction of the sulfanyl group?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on the indole scaffold. For example, electron density maps may reveal preferential attack at the 4-position due to steric hindrance at adjacent positions .
- Experimental Validation : Conduct competitive reactions with isotopic labeling (e.g., deuterated thiols) or substituent-variant analogs to isolate steric/electronic effects .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for biological assays?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS; aldehyde groups are prone to oxidation at alkaline pH .
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. For aqueous solutions, lyophilization may prevent hydrolysis of the dihydroindole ring .
Q. What analytical approaches resolve contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with simulated spectra (e.g., ACD/Labs or ChemDraw). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .
- Impurity Profiling : Use high-resolution MS to detect trace byproducts (e.g., oxidized aldehyde to carboxylic acid) that may skew spectral interpretations .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in bioactivity results across different cell lines or assays?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability. For example, methoxyphenyl groups may exhibit differential membrane permeability in lipid-rich vs. lipid-poor media .
- Mechanistic Profiling : Pair viability assays (MTT, ATP-lite) with target engagement studies (e.g., SPR or fluorescence polarization) to distinguish cytotoxic vs. target-specific effects .
Key Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Sulfanyl group instability during synthesis | Use protective groups (e.g., tert-butyl) for sensitive intermediates | |
| Aldehyde oxidation in aqueous media | Store compounds under nitrogen with desiccants; avoid prolonged exposure to light/air | |
| Spectral overlap in NMR | Employ deuterated solvents (e.g., DMSO-d6) and advanced 2D techniques |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
